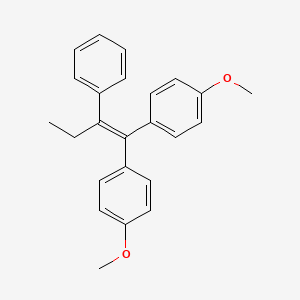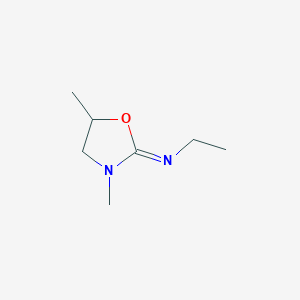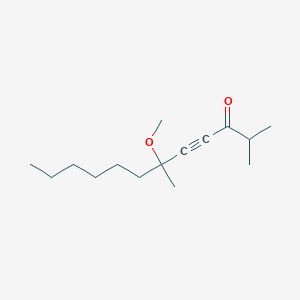
Acetic acid, trichloro, 1,2-dimethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trichloro, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 It is a derivative of acetic acid where the hydrogen atoms are replaced by chlorine atoms and a 1,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro, 1,2-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Trichloroacetic acid+1,2-dimethylpropanol→Acetic acid, trichloro, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water by azeotropic distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trichloro, 1,2-dimethylpropyl ester undergoes several types of chemical reactions, including hydrolysis, substitution, and reduction.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to trichloroacetic acid and 1,2-dimethylpropanol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Trichloroacetic acid and 1,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Acetic acid, trichloro, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, trichloro, 1,2-dimethylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, trichloro, methyl ester
- Acetic acid, trichloro, ethyl ester
- Acetic acid, trichloro, propyl ester
Uniqueness
Acetic acid, trichloro, 1,2-dimethylpropyl ester is unique due to the presence of the 1,2-dimethylpropyl group, which imparts distinct steric and electronic properties. This makes it different from other trichloroacetic acid esters, which may have simpler alkyl groups. The unique structure of this compound can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84612-70-4 |
|---|---|
Formule moléculaire |
C7H11Cl3O2 |
Poids moléculaire |
233.5 g/mol |
Nom IUPAC |
3-methylbutan-2-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C7H11Cl3O2/c1-4(2)5(3)12-6(11)7(8,9)10/h4-5H,1-3H3 |
Clé InChI |
DLGMINPBZKHLST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)

![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
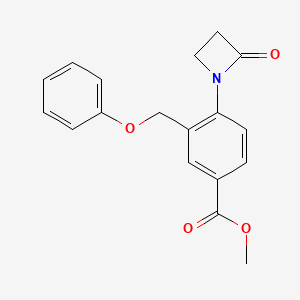
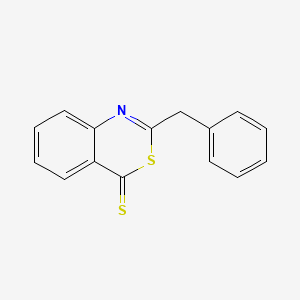


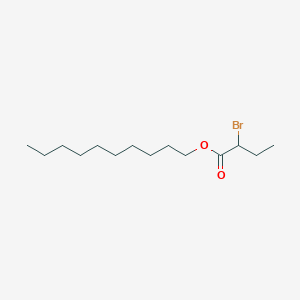
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
![3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14420593.png)
